molecular formula C12H11NO B14243908 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol CAS No. 235743-08-5

2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol

Katalognummer: B14243908
CAS-Nummer: 235743-08-5
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: TZXLEZWDOSNOQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a pyridine ring and a hexa-3,5-diyn-2-ol structure, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the reaction may involve the use of alkynes and pyridine derivatives, followed by purification steps such as flash chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets. The compound can form organosulfur radicals, which play a role in its chemical reactivity. These radicals can interact with various biological molecules, leading to different biochemical effects .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

235743-08-5

Molekularformel

C12H11NO

Molekulargewicht

185.22 g/mol

IUPAC-Name

2-methyl-6-pyridin-4-ylhexa-3,5-diyn-2-ol

InChI

InChI=1S/C12H11NO/c1-12(2,14)8-4-3-5-11-6-9-13-10-7-11/h6-7,9-10,14H,1-2H3

InChI-Schlüssel

TZXLEZWDOSNOQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#CC#CC1=CC=NC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.